Bis-(N,N'-PEG4-NHS ester)-Cy5

Description

Properties

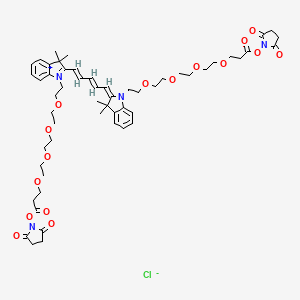

Molecular Formula |

C55H73ClN4O16 |

|---|---|

Molecular Weight |

1081.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride |

InChI |

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WEBFOGFOTIHXBB-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Characterization of Diamino-Cy5

- Mass spectrometry : Confirms the addition of two amine groups (e.g., m/z 984.0 [M]+ for Cy5-diamine).

- UV-Vis : Retention of Cy5’s absorption maxima at 649 nm and emission at 670 nm.

Conjugation of PEG4-NHS Ester to Diamino-Cy5

Reaction Conditions

Purification and Yield

- Size-exclusion chromatography (Sephadex G-25) removes unreacted PEG4-NHS and hydrolysis byproducts.

- HPLC : Final purification using a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid).

- Yield : 72–84% (dependent on stoichiometric precision).

Analytical Validation of Bis-(N,N'-PEG4-NHS ester)-Cy5

Spectroscopic Characterization

| Property | Value | Method |

|---|---|---|

| λabs (nm) | 649 | UV-Vis |

| λem (nm) | 670 | Fluorescence |

| ε (L·mol-1·cm-1) | 250,000 | Spectrophotometry |

| Molecular Weight | 1081.7 g/mol | ESI-MS |

Functional Assays

- Amine reactivity : Conjugation efficiency >95% with bovine serum albumin (BSA) at pH 8.5.

- Stability : No hydrolysis observed after 1 month at -20°C under desiccation.

Optimization Strategies and Troubleshooting

Critical Parameters

Common Issues and Solutions

Applications and Comparative Data

This compound is widely used in:

- Protein labeling : Dual labeling of antibodies for Förster resonance energy transfer (FRET).

- Surface functionalization : Coating amine-modified nanoparticles for in vivo imaging.

- Drug delivery : Conjugation to amine-containing chemotherapeutics for targeted release.

Comparative Performance :

| Dye | Conjugation Efficiency | Solubility (mg/mL) |

|---|---|---|

| Bis-(N,N'-PEG4-NHS)-Cy5 | 95% | 15.2 (PBS) |

| Cy5 NHS ester | 88% | 8.7 (PBS) |

| Alexa Fluor 647 NHS | 91% | 12.5 (PBS) |

Chemical Reactions Analysis

Types of Reactions

Bis-(N,N’-PEG4-NHS ester)-Cy5 primarily undergoes substitution reactions, where the NHS ester groups react with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), coupling agents (e.g., DCC).

Conditions: Mild aqueous conditions, typically at pH 7-9, to maintain the stability of the NHS ester groups.

Major Products

The major product of the reaction is a bioconjugate, where the Cy5 dye is covalently attached to the target biomolecule through the PEG linker.

Scientific Research Applications

Bis-(N,N'-PEG4-NHS ester)-Cy5: Applications in Scientific Research

This compound is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs. It is a cyanine dye containing two N-hydroxysuccinimide (NHS) ester groups . Cyanine dyes such as Cy5 are valued for their intense fluorescence and stability, making them suitable for various biological applications, including molecular imaging, flow cytometry, and Western blotting . NHS esters are reactive groups commonly used to label primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Properties of Cy5

Key features of Cyanine 5 (Cy5) :

- Absorption Maximum: ~649 nm

- Emission Maximum: ~670 nm

- Quantum Yield: High, around 0.28

- Brightness: Highly fluorescent, facilitating detection even at low concentrations.

- Stability: Stable and resistant to photobleaching during extended use.

Applications

This compound combines the properties of Cy5 with NHS ester reactivity and PEG linker flexibility, making it useful in bioconjugation and labeling .

PROTAC Synthesis

this compound can be used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. By bringing these two proteins into proximity, the PROTAC promotes ubiquitination and subsequent degradation of the target protein. The PEG4 spacer in this compound can offer improved water solubility, reduced aggregation, and enhanced accessibility to target proteins.

Protein Labeling

NHS esters react with primary amines to form stable amide bonds, enabling the labeling of proteins, peptides, and other biomolecules . The presence of two NHS ester groups in Cy5 Bis NHS Ester allows for the possibility of crosslinking or conjugating multiple biomolecules to the dye .

Site-Selective Dual Bioconjugation

NHS esters can be used for site-selective protein labeling, particularly at N-terminal cysteine residues (NCys) . By using an excess of NHS-functionalized reagents and a reducing agent like 2-mercaptoethanesulfonic acid (MESNA), thioesters are formed, which then react with NCys-proteins to form monoconjugates . This approach can be extended to dual conjugation, where two different molecules are conjugated to the same protein using NHS- and maleimido-functionalized reagents . For example, an anti-HER2 affibody (Afb) can be dual-functionalized with DM1/MMAE or biotin/sulfo-Cy5 using this method .

Molecular Imaging and Detection

The Cy5 dye is widely used in molecular imaging, flow cytometry, Western blotting, and other assays due to its bright far-red fluorescence . Labeled molecules can be visualized using fluorescence microscopy or quantified using flow cytometry and Western blotting .

Case Studies

Dual Conjugation of Anti-HER2 Affibody

A study developed a strategy for NCys-selective protein dual conjugation using NHS- and maleimido-functionalized drugs and probes . Anti-HER2 affibody (Afb) was dual-functionalized to generate dual conjugates 7a (DM1/MMAE) and 7b (biotin/sulfo-Cy5) . The dual conjugates showed increased signals relative to both GFP and Cy5 in HER2(+) cells, indicating a dose-response behavior .

Additional Applications

Cy5 and its derivatives have been used in a variety of applications, including :

- Fluorescence microscopy for visualizing biological samples

- Flow cytometry for analyzing cells and particles

- Western blotting for detecting and quantifying proteins

- Fluorescent probes in assays like ELISA and FRET

Mechanism of Action

The mechanism of action of Bis-(N,N’-PEG4-NHS ester)-Cy5 involves the formation of covalent bonds between the NHS ester groups and primary amines on target biomolecules. This covalent attachment allows for the stable and specific labeling of the target, enabling its detection and analysis through the fluorescent properties of the Cy5 dye.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄₉H₆₈ClN₃O₁₂

- Molecular Weight : 926.53 g/mol

- Purity : ≥95% (HPLC)

- Storage : -20°C in the dark to prevent NHS ester hydrolysis and photobleaching .

The table below compares Bis-(N,N'-PEG4-NHS ester)-Cy5 with structurally or functionally related Cy5-PEG derivatives, emphasizing differences in PEG length, reactive groups, and applications.

Key Insights :

PEG Length and Solubility :

- This compound balances hydrophilicity and steric bulk, optimizing solubility and biocompatibility for PROTACs .

- Shorter PEG chains (e.g., PEG2 in N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5) reduce hydrodynamic radius, favoring rapid cellular uptake .

Reactive Group Diversity :

- NHS Esters : Enable amine-targeted conjugation, widely used in protein labeling (shared with DBCO-N-bis(PEG4-NHS ester) and Bis-PEG5-NHS ester) .

- Azides/DBCO : Facilitate click chemistry (e.g., N,N'-bis-(azide-PEG3)-Cy5), enabling orthogonal labeling strategies .

Functional Applications: PROTACs: this compound outperforms non-PEGylated or shorter-PEG linkers in reducing aggregation of PROTAC molecules . Antibody-Drug Conjugates (ADCs): Bis-PEG5-NHS ester enhances payload solubility and linker stability in ADCs compared to non-PEGylated analogs .

Purity and Stability :

- Compounds like this compound (95% purity) and N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 (97% purity) require stringent storage (-20°C) to maintain NHS ester reactivity .

Biological Activity

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a bifunctional compound that combines the properties of polyethylene glycol (PEG) linkers with the fluorescent dye Cy5. This compound is primarily utilized in bioconjugation applications, particularly in the labeling of proteins and other biomolecules for various biological studies. The N-hydroxysuccinimide (NHS) ester group allows for efficient conjugation to amine-containing molecules, forming stable amide bonds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to react with primary amines on biomolecules. Upon reaction, the NHS ester forms a stable amide bond, which is crucial for creating conjugates that retain biological functionality while being labeled for detection or imaging purposes. The Cy5 dye provides intense fluorescence, facilitating sensitive detection in various assays.

Applications in Research

- Fluorescent Labeling : The compound is extensively used as a fluorescent label in assays such as flow cytometry, fluorescence microscopy, and Western blotting.

- Bioconjugation : Its ability to form stable conjugates makes it suitable for creating antibody-drug conjugates (ADCs) and other therapeutic agents.

- Imaging Studies : The bright fluorescence of Cy5 allows for real-time imaging of biological processes in live cells.

Table 1: Specifications of this compound

| Property | Value |

|---|---|

| Excitation/Emission Wavelength | 649/670 nm |

| Extinction Coefficient | 250,000 |

| Molecular Weight | 1038 g/mol |

| Storage Conditions | -20 °C, protect from light |

| Shipping Conditions | Ice pack |

Case Study 1: Protein Labeling for Flow Cytometry

In a study published by ABP Biosciences, researchers utilized this compound to label antibodies for flow cytometry analysis. The study demonstrated that labeled antibodies maintained their binding affinity and specificity while providing enhanced signal intensity compared to traditional labeling methods. This improved detection capability enabled more accurate quantification of target proteins on cell surfaces.

Case Study 2: Antibody-Drug Conjugate Development

A research team at MedchemExpress explored the use of this compound in the development of ADCs targeting cancer cells. The study reported successful conjugation of cytotoxic drugs to antibodies via the NHS ester linkage. In vitro assays showed that the resulting ADCs exhibited potent cytotoxicity against cancer cell lines while minimizing off-target effects, highlighting the compound's potential in targeted therapy.

Table 2: Summary of Case Studies

| Study | Application | Findings |

|---|---|---|

| ABP Biosciences | Protein Labeling | Enhanced signal intensity in flow cytometry |

| MedchemExpress | Antibody-Drug Conjugates | Potent cytotoxicity with reduced off-target effects |

Research Findings

Recent studies have highlighted the versatility of this compound in various biological applications:

- Stability and Photostability : Conjugates formed with this compound exhibit greater photostability compared to other fluorophores, making them suitable for long-term imaging studies .

- Biocompatibility : The PEG component enhances solubility and reduces non-specific binding, improving the overall performance in biological systems .

- Versatile Applications : Beyond protein labeling, this compound has been employed in nucleic acid labeling and cellular imaging, demonstrating its broad utility in molecular biology .

Q & A

Basic Research Questions

Q. How to optimize reaction conditions for conjugating Bis-(N,N'-PEG4-NHS ester)-Cy5 to amine-containing biomolecules?

- Methodological Answer:

- pH Optimization: Maintain pH 8.0–9.0 (e.g., using 0.1 M sodium bicarbonate buffer) to ensure NHS ester reactivity while avoiding hydrolysis .

- Molar Ratio: Use a 5- to 10-fold molar excess of this compound relative to the target amine group to maximize labeling efficiency .

- Reaction Time: Incubate for 1–2 hours at 4°C (to reduce hydrolysis) or 30 minutes at room temperature for rapid conjugation .

- Validation: Confirm conjugation via SDS-PAGE with fluorescence scanning or UV-Vis spectroscopy (Cy5 absorbance at ~649 nm) .

Q. What solvent systems are compatible with this compound while maintaining its reactivity?

- Methodological Answer:

- Primary Solvents: Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions to prevent premature hydrolysis .

- Aqueous Compatibility: Dilute stock solutions into phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4–8.5) immediately before use. Avoid solvents with primary amines (e.g., Tris-HCl) .

- Critical Parameters:

| Solvent | Compatibility | Notes |

|---|---|---|

| DMSO | High | Preferred for long-term stock storage |

| DMF | Moderate | Use fresh solutions to avoid degradation |

| Water | Low | Immediate use only; hydrolyzes NHS esters within hours |

Q. How to assess the stability of this compound under different storage conditions?

- Methodological Answer:

- Storage Recommendations:

- Short-Term: Store lyophilized powder at -20°C in airtight, light-protected vials with desiccant to prevent hydrolysis .

- Long-Term: Aliquot dissolved reagent into single-use volumes and store at -80°C to avoid freeze-thaw cycles .

- Stability Testing:

- Monitor fluorescence intensity (Cy5 emission at ~670 nm) over time. A >10% decrease indicates degradation.

- Use HPLC-MS to detect hydrolysis byproducts (e.g., free Cy5 or PEG4 fragments) .

Advanced Research Questions

Q. What strategies mitigate nonspecific binding when using this compound in complex biological matrices (e.g., serum or cell lysates)?

- Methodological Answer:

- Blocking Agents: Pre-treat samples with 1–5% bovine serum albumin (BSA) or casein to occupy nonspecific binding sites .

- Selective Quenching: Add 10 mM glycine or Tris-HCl (pH 8.5) post-conjugation to quench unreacted NHS esters .

- Affinity Purification: Use size-exclusion chromatography or magnetic bead-based separation to isolate labeled targets from unbound dye .

Q. How to quantify labeling efficiency and stoichiometry when using this compound in multi-component systems?

- Methodological Answer:

- Spectrophotometric Analysis:

- Calculate dye-to-protein ratio (D/P) using Beer-Lambert law:

where and is target-specific .

- Mass Spectrometry: Use MALDI-TOF or ESI-MS to detect mass shifts corresponding to Cy5-PEG4 conjugation .

Q. How to resolve discrepancies in conjugation efficiency between theoretical and observed yields?

- Methodological Answer:

- Troubleshooting Framework:

| Issue | Root Cause | Solution |

|---|---|---|

| Low yield | Hydrolysis of NHS ester | Use fresh reagents; minimize aqueous exposure during preparation |

| High background | Nonspecific binding | Optimize blocking and washing steps |

| Incomplete labeling | Insufficient molar ratio | Increase this compound excess (up to 20:1) |

- Data Validation: Compare fluorescence intensity with a standard curve of free Cy5 to confirm labeling efficiency .

Integration with Advanced Techniques

Q. How to adapt this compound for single-molecule localization microscopy (e.g., PALM/STORM)?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.